2,2'-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt
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Overview
Description
2,2’-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt is a complex organic compound with the chemical formula C24H16N4Na2O8S3. It is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt typically involves the diazotization of 4-aminophenol followed by coupling with 2,2’-thiobis(5-aminobenzenesulphonic) acid. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The final product is often purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2,2’-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ethers and esters.
Scientific Research Applications
2,2’-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and other molecules. The azo groups in the compound can participate in electron transfer reactions, making it useful in various redox processes. The sulfonic acid groups enhance its solubility in water, facilitating its use in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Hydroxyphenyl)azo)benzenesulphonic acid
- 2,2’-Thiobis(5-aminobenzenesulphonic) acid
- 4,4’-Diaminodiphenylsulfone
Uniqueness
2,2’-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt is unique due to its dual azo and sulfonic acid functionalities, which provide it with distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in industrial and research applications .
Properties
CAS No. |
93920-33-3 |
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Molecular Formula |
C24H16N4Na2O8S3 |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
disodium;5-[(4-hydroxyphenyl)diazenyl]-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]sulfanylbenzenesulfonate |
InChI |
InChI=1S/C24H18N4O8S3.2Na/c29-19-7-1-15(2-8-19)25-27-17-5-11-21(23(13-17)38(31,32)33)37-22-12-6-18(14-24(22)39(34,35)36)28-26-16-3-9-20(30)10-4-16;;/h1-14,29-30H,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI Key |
ULSNVBDEHUWTEE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)SC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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